molecular formula C10H11N3OS B13819656 3-(1,3-Benzothiazol-2-yl)propanehydrazide CAS No. 21344-57-0

3-(1,3-Benzothiazol-2-yl)propanehydrazide

Cat. No.: B13819656
CAS No.: 21344-57-0
M. Wt: 221.28 g/mol
InChI Key: RTVBKJHNCNYXSE-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)propanehydrazide ( 21344-57-0) is a chemical compound with the molecular formula C 10 H 11 N 3 OS and a molecular weight of 221.28 g/mol . This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties, linked to a hydrazide functional group. This structure makes it a valuable intermediate for the synthesis of diverse heterocyclic compounds, particularly hydrazone derivatives, which are of significant interest in drug discovery . The benzothiazole nucleus is extensively documented in scientific literature for its wide spectrum of biological activities. Research on analogous benzothiazole derivatives has demonstrated potent antimicrobial , anti-inflammatory, and analgesic properties . For instance, some 1,3-benzothiazole-2-yl-hydrazone derivatives have shown moderate to good activity against various bacterial and fungal strains . Furthermore, recent studies highlight that novel benzothiazole-containing benzohydrazide derivatives exhibit strong binding affinity in molecular docking studies and significant anti-inflammatory and analgesic effects in vivo, underscoring the potential of this chemotype in developing new therapeutic agents . The mechanism of action for benzothiazole derivatives often involves interaction with enzymatic targets or DNA via π-π interactions, contributing to their complex biological profiles . Researchers utilize this compound as a key building block in organic and medicinal chemistry to develop novel molecules for evaluating anticancer, antimicrobial, and anti-inflammatory activities . It serves as a foundational scaffold for constructing more complex structures aimed at overcoming multidrug resistance and discovering new modes of action . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-13-9(14)5-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVBKJHNCNYXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655402
Record name 3-(1,3-Benzothiazol-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-57-0
Record name 3-(1,3-Benzothiazol-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the conversion of a benzothiazole-substituted propionic acid or its derivatives into the corresponding hydrazide by reaction with hydrazine hydrate. The general sequence is:

  • Starting Material Preparation : 2-(1,3-Benzothiazol-2-yl)propanoic acid or its ester derivative is prepared from benzothiazole precursors.
  • Esterification : The acid is converted into an ethyl ester by refluxing with ethanol and an acid catalyst such as concentrated sulfuric acid.
  • Hydrazide Formation : The ester is then reacted with hydrazine hydrate in methanol or ethanol under reflux conditions to yield the propanehydrazide derivative.

This method is well-documented in the literature and provides good yields of the target hydrazide with high purity.

Detailed Stepwise Synthesis Example

A representative synthesis reported by researchers involves the following steps:

Step Reactants & Conditions Product Yield Notes
1 3-Chloro-1,3-benzothiazole → 2-(1,3-Benzothiazol-2-yl)propanoic acid 2-(1,3-Benzothiazol-2-yl)propanoic acid - Literature procedure for initial acid synthesis
2 2-(1,3-Benzothiazol-2-yl)propanoic acid + ethanol + H2SO4 (reflux) Ethyl 2-(1,3-benzothiazol-2-yl)propanoate - Esterification step
3 Ethyl ester + hydrazine hydrate in methanol (reflux, 6-8 hours) This compound 80-94% Hydrazide formation step

This method yields the hydrazide as a solid which can be purified by recrystallization from ethanol-water mixtures.

Alternative Synthetic Routes

  • Acyl Chloride Method : Another approach involves reacting 1,3-benzothiazol-2-amine with propanoyl chloride in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, to form an intermediate amide. Subsequent treatment with hydrazine hydrate affords the hydrazide.

  • Hydrazinolysis of Propionic Acid Derivatives : Direct hydrazinolysis of propionic acid esters or amides bearing the benzothiazole moiety is a common and efficient route, often carried out in refluxing ethanol or methanol.

Reaction Conditions and Optimization

  • Solvents : Ethanol and methanol are preferred solvents for the hydrazide formation due to their ability to dissolve both reactants and facilitate reflux.
  • Temperature : Reflux temperatures (approximately 78°C for ethanol) are typically maintained for 6 to 8 hours to ensure complete conversion.
  • Purification : The crude hydrazide is often purified by recrystallization from ethanol-water or acetic acid to obtain highly pure material.
  • Yields : Reported yields range from 80% to 94%, indicating efficient conversion under optimized conditions.

Analytical and Structural Confirmation

The synthesized this compound is typically characterized by:

Technique Observations
Melting Point 179–194 °C depending on substituents and purity
Fourier Transform Infrared Spectroscopy (FTIR) Characteristic bands: NH stretch (~3180–3440 cm⁻¹), C=O stretch (~1670–1714 cm⁻¹), CH stretches (3000–2930 cm⁻¹)
Nuclear Magnetic Resonance (NMR) ¹H NMR shows NH proton signals (~11 ppm), aromatic protons (7–8 ppm), methylene protons of the propane chain (2–4 ppm)
Elemental Analysis Consistent with calculated values for C, H, N, S content confirming purity and correct molecular formula

Research Outcomes and Applications

  • The prepared this compound serves as a key intermediate in the synthesis of various biologically active compounds, including thiazolidinone derivatives with potential anticancer activity.
  • Hydrazide derivatives are also used to form Schiff bases and heterocyclic compounds via cyclocondensation reactions, expanding their utility in medicinal chemistry.
  • Optimized synthetic protocols have enabled scale-up for industrial applications, employing continuous flow reactors and automated systems to enhance yield and purity.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield Notes
Ester Hydrazinolysis 2-(1,3-Benzothiazol-2-yl)propanoic acid ethyl ester Hydrazine hydrate Reflux in MeOH or EtOH, 6-8 h 80-94% Most common, straightforward
Acyl Chloride Route 1,3-Benzothiazol-2-amine + propanoyl chloride Triethylamine base, DCM solvent Room temperature, then hydrazine hydrate treatment Moderate to high Requires acyl chloride synthesis
Direct Hydrazinolysis of Amides Benzothiazole propionamide Hydrazine hydrate Reflux in ethanol Variable Less common

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • Such modifications may reduce π-π stacking compared to the parent compound, affecting crystallinity and bioavailability.
  • N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)propanehydrazide ():
    Fluorine substituents enhance electronegativity and metabolic stability. Fluorinated analogs are often more lipophilic, which could improve membrane permeability but may also increase neurotoxicity risks, as observed in xanthine-derived hydrazides .

Modifications to the Hydrazide Moiety

  • 3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide (36) (): Substitution with a naphthalene group significantly boosts antioxidant activity (1.35× ascorbic acid) due to enhanced radical scavenging via extended conjugation. In contrast, the benzothiazole analog may prioritize metal coordination over antioxidant effects.
  • 3-(1,3,7-Trimethylxanthin-8-ylthio)propanehydrazides ():
    Replacing benzothiazole with a xanthine-thioether group reduces neurotoxicity by lowering lipophilicity (logP) and dipole moments. This highlights the trade-off between heterocycle choice and safety profiles.

Antioxidant Activity

Compound DPPH Scavenging (vs. Ascorbic Acid) Key Structural Feature Reference
Compound 36 (naphthalene hydrazide) 1.35× Naphthalene conjugation
Compound 39 (isoindoline-1,3-dione) 1.37× Electron-withdrawing isoindoline
3-(1,3-Benzothiazol-2-yl)propanehydrazide Not reported Benzothiazole coordination potential

Key Insight : While benzothiazole derivatives are less studied for antioxidant effects, their structural flexibility supports metal chelation, which could be exploited in redox-active applications.

Anticancer and Neuroprotective Effects

  • Glioblastoma U-87 Activity (): Derivatives like 3-((4-methoxyphenyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide (16) show selective cytotoxicity against glioblastoma cells, likely due to apoptosis induction via hydrazone formation.
  • Neuroprotection ():
    Xanthine-derived hydrazides (e.g., 6k , 6l ) exhibit MAO-B inhibition and reduced neurotoxicity, emphasizing the role of heterocycle polarity in central nervous system targeting.

Physicochemical and Structural Properties

Crystallographic and Spectroscopic Data

  • N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide ():
    • Melting point: 172–174°C
    • ¹H NMR (DMSO-d6): δ 9.40 (s, NH), 7.90 (d, H4), 7.26 (m, H5)
    • π-π interactions: 3.45 Å stacking distance .

Lipophilicity and Dipole Moments

  • Lower logP values in xanthine-thioether hydrazides correlate with reduced neurotoxicity .
  • Benzothiazole’s aromaticity may increase dipole moments compared to aliphatic hydrazides, affecting solubility and binding kinetics.

Q & A

Q. What are the standard synthetic routes for preparing 3-(1,3-Benzothiazol-2-yl)propanehydrazide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step process starting with the formation of the benzothiazole core. A common approach includes:

  • Step 1 : Condensation of 2-aminobenzothiazole derivatives with propanohydrazide under acidic or basic conditions (e.g., HCl in ethanol).
  • Step 2 : Subsequent functionalization via substitution or condensation reactions (e.g., with aldehydes to form hydrazones). Optimal conditions include refluxing in ethanol or dimethyl sulfoxide (DMSO) for 6–12 hours, with yields improved by controlling pH and stoichiometric ratios of reactants .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons (¹H) and carbons (¹³C) in the benzothiazole and hydrazide moieties.
  • Infrared Spectroscopy (IR) : To confirm functional groups like C=N (1550–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹).
  • X-ray Crystallography : Using programs like SHELXL for determining crystal structure and hydrogen-bonding patterns .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme Inhibition : Kinetics studies (e.g., MAO-B inhibition via fluorometric assays) .

Q. How can researchers ensure purity and stability during synthesis and storage?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
  • Stability Testing : Monitor degradation via HPLC under varying pH/temperature. Store at –20°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzothiazole or hydrazide) influence biological activity and pharmacokinetics?

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance antimicrobial activity by increasing electrophilicity.
  • Methoxy/Phenyl Substituents : Improve lipophilicity for blood-brain barrier penetration in neuroprotective studies.
  • QSTR Analysis : Computational models (e.g., molecular docking) can predict how reduced dipole moments and lipophilicity decrease neurotoxicity .

Q. What mechanistic insights explain contradictory bioactivity results across studies?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines, enzyme sources, or incubation times.
  • Compound Purity : Impurities ≥5% can skew IC₅₀ values; validate via HPLC.
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. How can researchers design coordination complexes using this compound as a ligand?

  • Metal Selection : Transition metals (e.g., Cu²⁺, Zn²⁺) bind via the hydrazide N and benzothiazole S atoms.
  • Stoichiometry : Use molar ratios (ligand:metal = 2:1) in methanol/water under nitrogen.
  • Characterization : ESR for metal oxidation states and UV-Vis for d-d transitions .

Q. What strategies resolve low yields in hydrazone formation during derivative synthesis?

  • Catalyst Optimization : Add glacial acetic acid (5 drops) to catalyze Schiff base formation.
  • Solvent Screening : Switch from ethanol to THF for sterically hindered aldehydes.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XFEL) resolve ambiguous structural features?

  • NOESY/ROESY : Clarify spatial proximity of protons in flexible hydrazide chains.
  • XFEL Crystallography : Resolve high-resolution structures of radiation-sensitive derivatives .

Q. What in silico tools are recommended for predicting ADMET properties of derivatives?

  • SwissADME : Predicts bioavailability, LogP, and CYP450 interactions.
  • MOLPROPERTY (ChemAxon) : Estimates solubility and permeability.
  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using GROMACS .

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